molecular formula C12H14O6 B3259701 Dimethyl 3,4-dimethoxyphthalate CAS No. 32255-87-1

Dimethyl 3,4-dimethoxyphthalate

Cat. No.: B3259701
CAS No.: 32255-87-1
M. Wt: 254.24 g/mol
InChI Key: VCVGOGIBNHVVPX-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dimethoxyphthalate is an organic compound with the molecular formula C12H14O6. It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 3 and 4 positions, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,4-dimethoxyphthalate can be synthesized through the esterification of 3,4-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process may also involve the use of alternative catalysts, such as Lewis acids, to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dimethoxyphthalate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxyphthalic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3,4-dimethoxyphthalic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,4-dimethoxyphthalate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used as a plasticizer, solvent, and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 3,4-dimethoxyphthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways, leading to altered physiological responses. The compound can bind to hormone receptors, such as estrogen receptors, and modulate their activity, resulting in changes in gene expression and cellular function.

Comparison with Similar Compounds

Dimethyl 3,4-dimethoxyphthalate can be compared to other phthalate esters, such as dimethyl phthalate and diethyl phthalate. While all these compounds share a common phthalate backbone, the presence of methoxy groups in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. Similar compounds include:

  • Dimethyl phthalate
  • Diethyl phthalate
  • Dibutyl phthalate

These compounds differ in their ester groups and substitution patterns, leading to variations in their physical and chemical properties, as well as their applications and biological effects.

Properties

IUPAC Name

dimethyl 3,4-dimethoxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-15-8-6-5-7(11(13)17-3)9(10(8)16-2)12(14)18-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVGOGIBNHVVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901334382
Record name Dimethyl 3,4-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32255-87-1
Record name Dimethyl 3,4-dimethoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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